molecular formula C18H26N4S B5819602 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole

货号 B5819602
分子量: 330.5 g/mol
InChI 键: PUTRYUZGOGGPFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

作用机制

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are often implicated in the development of various types of cancer. By inhibiting BTK, 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole disrupts the B-cell receptor signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.

实验室实验的优点和局限性

One of the main advantages of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole is its lack of selectivity for BTK over other kinases, which may lead to off-target effects. Another limitation is the potential for resistance to develop, which may limit its long-term efficacy.

未来方向

There are several future directions for the development of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole. One direction is the evaluation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, the development of more selective BTK inhibitors may improve the specificity and efficacy of this class of compounds. Finally, the investigation of the role of BTK in other diseases, such as autoimmune disorders, may lead to the development of new therapeutic agents.

合成方法

The synthesis of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-tert-butylbenzyl chloride with sodium thiomethoxide to form the thioether intermediate. This intermediate is then reacted with cyclohexylamine and sodium azide to form the tetrazole ring. The final step involves the removal of the protecting group to obtain 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole in high yield and purity.

科学研究应用

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been studied in preclinical models of lymphoma, leukemia, multiple myeloma, and solid tumors. It has also been shown to synergize with other anticancer agents, such as proteasome inhibitors and BCL-2 inhibitors.

属性

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-18(2,3)15-11-9-14(10-12-15)13-23-17-19-20-21-22(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTRYUZGOGGPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。